REACTION_CXSMILES
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Cl[C:2]1[S:3][C:4]2[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=2[N:6]=1.[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.Cl.O1CCOCC1>C(O)CCC>[Br:12][C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:2]2[S:3][C:4]3[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:5]=3[N:6]=2)=[CH:15][CH:14]=1
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Name
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|
Quantity
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0.71 g
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Type
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reactant
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Smiles
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ClC=1SC2=C(N1)C=CC(=C2)Cl
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Name
|
|
Quantity
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0.61 g
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Type
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reactant
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Smiles
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BrC1=CC=C(N)C=C1
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Name
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|
Quantity
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6 mL
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Type
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solvent
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Smiles
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C(CCC)O
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Control Type
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UNSPECIFIED
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Setpoint
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65 (± 5) °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to obtain a solution
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Type
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TEMPERATURE
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Details
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The reaction mixture was then heated at 90° C. for 18 h
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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Upon cooling to rt
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Type
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CONCENTRATION
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Details
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the reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The resulting solid was triturated with ethanol
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Type
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FILTRATION
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Details
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collected by filtration
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Name
|
|
Type
|
|
Smiles
|
BrC1=CC=C(C=C1)NC=1SC2=C(N1)C=CC(=C2)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |